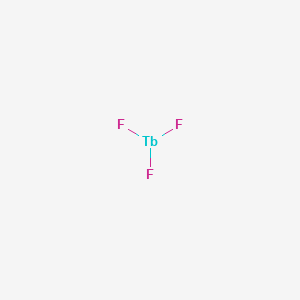
N-(1-hydroxy-5-methylquinolin-4-ylidene)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-hydroxy-5-methylquinolin-4-ylidene)hydroxylamine is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of a hydroxyamino group at the 4-position and a methyl group at the 5-position of the quinoline ring, with an oxide group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-5-methylquinolin-4-ylidene)hydroxylamine typically involves the reduction of 4-nitroquinoline 1-oxide. One common method is the reduction using phenylhydrazine, which yields the hydroxyamino derivative . The reaction conditions often include the use of methanol as a solvent and recrystallization to purify the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-hydroxy-5-methylquinolin-4-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: It can be reduced to form aminoquinoline derivatives.
Substitution: The hydroxyamino group can participate in substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as phenylhydrazine are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-(1-hydroxy-5-methylquinolin-4-ylidene)hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(1-hydroxy-5-methylquinolin-4-ylidene)hydroxylamine involves its interaction with cellular components. The hydroxyamino group can form reactive intermediates that interact with DNA, leading to the formation of DNA adducts. This can result in mutagenic and genotoxic effects, which are of interest in cancer research .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitroquinoline 1-oxide: A precursor in the synthesis of N-(1-hydroxy-5-methylquinolin-4-ylidene)hydroxylamine, known for its carcinogenic properties.
Quinoxaline 1,4-di-N-oxides: Compounds with similar structural features and biological activities, including antimicrobial and anticancer properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxyamino group allows for unique interactions with biological molecules, making it a valuable compound for research in medicinal chemistry and biology.
Propiedades
Número CAS |
13442-07-4 |
|---|---|
Fórmula molecular |
C10H10N2O2 |
Peso molecular |
190.2 g/mol |
Nombre IUPAC |
N-(1-hydroxy-5-methylquinolin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H10N2O2/c1-7-3-2-4-9-10(7)8(11-13)5-6-12(9)14/h2-6,13-14H,1H3 |
Clave InChI |
FLGDCHZQYUQJHN-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NO)C=CN(C2=CC=C1)O |
SMILES canónico |
CC1=C2C(=NO)C=CN(C2=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[4-(hydroxymethyl)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol](/img/structure/B85182.png)





![(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde](/img/structure/B85197.png)


